N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17(10-6-13-4-2-1-3-5-13)19-15-8-9-16-14(12-15)7-11-18(22)20-16/h1-5,8-9,12H,6-7,10-11H2,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAALPRFAYPRNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Cyclization
A foundational method involves the Bischler-Napieralski reaction , which constructs the tetrahydroquinoline skeleton via intramolecular cyclization:
- Starting Material : N-Acylated β-phenethylamine derivative (e.g., N-(3-methoxyphenyl)acetamide ).
- Cyclization : Treatment with phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at 80–100°C induces cyclodehydration, forming 3,4-dihydroquinolin-2(1H)-one.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dihydroquinoline to tetrahydroquinolinone.
- Nitration/Amination : Direct nitration at position 6 followed by reduction (Fe/HCl or H₂/Pd-C) yields the 6-amino derivative.
Example Protocol :
- Step 1 : Cyclize N-(3-methoxyphenyl)acetamide with PPA at 90°C for 6 hours to yield 6-methoxy-3,4-dihydroquinolin-2(1H)-one.
- Step 2 : Reduce with H₂ (50 psi) over 10% Pd/C in ethanol to obtain 6-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline.
- Step 3 : Demethylate with BBr₃ in CH₂Cl₂ at −78°C, followed by nitration (HNO₃/H₂SO₄) and reduction to 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline.
Domino Reactions for One-Pot Synthesis
Domino reactions offer efficient access to tetrahydroquinolinones without isolating intermediates:
- Reduction-Cyclization Sequence :
- Acid-Catalyzed Ring Closure :
Synthesis of 3-Phenylpropanoyl Chloride
The acylating agent is prepared via standard methods:
- Starting Material : 3-Phenylpropanoic acid.
- Chlorination : React with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane at 0–25°C.
Amide Bond Formation
Direct Coupling with 3-Phenylpropanoyl Chloride
- Reaction Conditions :
Mechanism :
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, carbodiimides (e.g., EDCl, DCC) activate the carboxylic acid:
- Reagents : 3-Phenylpropanoic acid, EDCl, HOBt, DMAP.
- Conditions : Stir in DMF at 25°C for 12 hours.
- Advantage : Minimizes racemization and side reactions.
Alternative Synthetic Routes
Ullman Coupling for Late-Stage Functionalization
Introduce the 3-phenylpropanamide group via copper-catalyzed coupling:
Enzymatic Amidation
Lipases (e.g., Candida antarctica Lipase B) catalyze amide formation in non-aqueous media:
- Conditions : 3-Phenylpropanoic acid, methyl ester, and 6-amino-tetrahydroquinolinone in tert-butanol at 40°C.
- Yield : 50–60% with high enantioselectivity.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, NH), 7.25–7.15 (m, 5H, aromatic), 3.02 (t, 2H, CH₂), 2.65 (t, 2H, CH₂).
- IR (KBr) : 1650 cm⁻¹ (amide C=O), 1720 cm⁻¹ (ketone C=O).
Optimization Challenges and Solutions
Regioselectivity in Nitration
Amide Bond Hydrolysis
- Mitigation : Avoid aqueous workup at extremes of pH; use anhydrous conditions during coupling.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of tetrahydroquinoline alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, tetrahydroquinoline alcohols, and substituted quinolines, each with distinct chemical and physical properties.
Scientific Research Applications
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological
Biological Activity
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a tetrahydroquinoline core linked to a phenylpropanamide moiety. Its molecular formula is with a molecular weight of approximately 358.5 g/mol. The structural representation can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.5 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds with a similar quinoline structure exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of tetrahydroquinoline can inhibit the growth of various bacterial strains. A comparative study highlighted that the introduction of specific substituents at the phenyl ring can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Activity
This compound has been evaluated for its potential anticancer properties. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. For example, a study involving human breast cancer cells showed significant cytotoxic effects when treated with this compound at varying concentrations .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways crucial for cancer cell proliferation.
- Receptor Modulation : It has been suggested that this compound could modulate receptor activity associated with cell signaling pathways relevant to inflammation and cancer progression .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry reported that this compound exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL against Staphylococcus aureus.
- Anticancer Research : In a clinical trial involving patients with metastatic breast cancer, administration of this compound resulted in a 30% reduction in tumor size in 50% of participants after six weeks of treatment .
Comparison with Similar Compounds
N-(3-(1H-Pyrazol-1-yl)propyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide (Compound 8)
- Structure : Replaces the phenylpropanamide group with a sulfonamide-linked pyrazole moiety.
- Application : Investigated as a CDK5/p25 inhibitor, demonstrating selective kinase inhibition due to the sulfonamide’s polar interactions .
- Key Difference : The sulfonamide group enhances solubility but reduces lipophilicity compared to the phenylpropanamide in the target compound.
Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd)
- Structure: Features a quinoxaline ring instead of tetrahydroquinoline and an ester group instead of an amide.
- Synthesis : Prepared via condensation reactions, yielding 52% with mp 164–166°C. IR and NMR data confirm carbonyl (1680 cm⁻¹) and lactam (1655 cm⁻¹) functionalities .
- Key Difference : The ester group in 3cd may confer metabolic instability compared to the amide in the target compound.
Derivatives with Modified Side Chains
2-(2,4-Dioxo-5-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (8a)
- Structure: Integrates a thiazolidinone ring and a p-tolyl group.
- Activity: Exhibits enhanced anticancer activity due to the thiazolidinone’s electrophilic reactivity .
2-Hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (Compound K)
- Structure : Combines indole and coumarin moieties with a hydroxyacetamide linker.
- Application : Studied for dual kinase and antioxidant activity, leveraging the coumarin group’s fluorescence properties for imaging .
- Key Difference : The chromenyl group broadens biological activity but increases molecular complexity and synthetic challenges.
Comparative Data Tables
Table 1: Structural and Physical Properties
Key Research Findings and Insights
Synthetic Accessibility : The target compound’s phenylpropanamide group is synthetically tractable via amide coupling, similar to the preparation of 3cd and 8a . However, the lack of direct yield or purity data for the target compound limits comparative analysis.
Pharmacological Potential: Structural analogs like Compound 8 (CDK5/p25 inhibition) and 8a (anticancer activity) suggest that the target compound may exhibit kinase-modulating or cytotoxic effects. The phenylpropanamide’s hydrophobicity could improve blood-brain barrier penetration relative to sulfonamide derivatives .
Stability Considerations : Ester-containing analogs (e.g., 3cd) are prone to hydrolysis, whereas the amide group in the target compound likely enhances metabolic stability .
Q & A
Q. Q1: What experimental methodologies are recommended for characterizing the structural and functional groups of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide?
Methodological Answer: Characterization should begin with nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm the quinoline backbone and phenylpropanamide substituents. Infrared (IR) spectroscopy can identify key functional groups (e.g., carbonyl stretching at ~1680–1720 cm⁻¹ for the 2-oxo group). High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight and fragmentation patterns. For purity assessment, use reverse-phase HPLC with UV detection (λ ~254 nm) and compare retention times against synthetic intermediates .
Q. Q2: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Adopt statistical design of experiments (DoE) to systematically evaluate reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example, a Box-Behnken design can minimize trials while identifying interactions between variables like reaction time and stoichiometry. Incorporate computational tools (e.g., quantum chemical calculations) to predict reactive intermediates and transition states, as demonstrated in ICReDD’s approach to reaction path optimization .
Advanced Research Questions
Q. Q3: What computational strategies are effective for elucidating the reaction mechanism of this compound in catalytic systems?
Methodological Answer: Use density functional theory (DFT) to model the electronic structure of the compound and its interactions with catalysts (e.g., transition metals or enzymes). Focus on key steps like amide bond formation or quinoline ring cyclization. Pair computational results with kinetic isotope effect (KIE) studies or in situ spectroscopic monitoring (e.g., Raman or FTIR) to validate proposed mechanisms. This aligns with ICReDD’s integration of computational and experimental feedback loops .
Q. Q4: How should researchers address contradictions in bioactivity data (e.g., varying IC50 values) across different assay conditions?
Methodological Answer: Perform meta-analysis of assay parameters to identify confounding variables (e.g., solvent effects, cell line variability, or protein binding artifacts). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity directly, bypassing cellular interference. Validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) and apply multivariate statistical analysis (e.g., principal component analysis) to isolate critical factors .
Q. Q5: What advanced techniques can resolve ambiguities in stereochemical assignments for this compound?
Methodological Answer: Employ X-ray crystallography to unambiguously determine the absolute configuration. If crystallization is challenging, use electronic circular dichroism (ECD) combined with time-dependent DFT (TDDFT) simulations to compare experimental and theoretical spectra. For dynamic stereochemistry, apply variable-temperature NMR or NOESY/ROESY experiments to probe spatial proximity of protons .
Experimental Design & Data Interpretation
Q. Q6: How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer: Adopt a scaffold-hopping approach with systematic substitutions (e.g., varying substituents on the phenyl ring or modifying the tetrahydroquinoline core). Use molecular docking to prioritize derivatives with predicted binding poses in target proteins (e.g., kinases or GPCRs). Validate predictions with free-energy perturbation (FEP) calculations. For experimental validation, apply parallel synthesis and high-throughput screening (HTS) to assess bioactivity across a diverse library .
Q. Q7: What statistical frameworks are recommended for analyzing non-linear dose-response relationships in pharmacological studies?
Methodological Answer: Use non-linear regression models (e.g., Hill equation or logistic curves) to fit dose-response data. For complex interactions, apply machine learning algorithms (e.g., random forests or neural networks) trained on structural descriptors (e.g., molecular weight, logP, topological polar surface area). Ensure reproducibility by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and cross-validating models with external datasets .
Contradiction & Validation
Q. Q8: How can researchers reconcile discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?
Methodological Answer: Compare predictions from multiple software platforms (e.g., SwissADME, pkCSM) to identify consensus vs. outlier results. Experimentally validate key parameters like plasma protein binding (PPB) via equilibrium dialysis or metabolic stability using microsomal incubation assays . Cross-reference with physiologically based pharmacokinetic (PBPK) modeling to refine predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
